3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole
Description
Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms in adjacent positions. These compounds are of significant interest in various fields, including medicinal chemistry, due to their diverse biological activities. The specific compound , by virtue of its structure, falls within this category and likely exhibits unique physical and chemical properties that merit detailed investigation.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategies like the condensation of hydrazines with β-diketones or β-ketoesters. For instance, the preparation of 3,5-diaryl-1H-pyrazoles has been achieved through the condensation of 1,3-diketones with hydrazine in ethanol, highlighting a common approach in synthesizing pyrazole frameworks (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied through various spectroscopic methods and X-ray crystallography. These studies reveal the presence of hydrogen bonding and π-π interactions that significantly influence the compound's stability and reactivity. For example, the X-ray structure analysis of certain pyrazole derivatives shows the presence of N–H…N hydrogen bonds, forming dimers in the crystal structure (Zheng et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leveraging the reactivity of the pyrazole ring. These compounds can act as ligands in coordination chemistry, forming complexes with metals. Such complexes have been studied for their structural characteristics and potential catalytic activities (Esquius et al., 2000).
properties
IUPAC Name |
3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-7-6-8-15(11-12)19-10-5-4-9-16-13(2)17-18-14(16)3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHANDYKKUADO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCC2=C(NN=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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